molecular formula C7H13ClFN B1485110 3-Cyclobutyl-3-fluoroazetidine hydrochloride CAS No. 2098024-00-9

3-Cyclobutyl-3-fluoroazetidine hydrochloride

Cat. No.: B1485110
CAS No.: 2098024-00-9
M. Wt: 165.63 g/mol
InChI Key: UWZFVZYOFKEPSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclobutyl-3-fluoroazetidine hydrochloride is a chemical compound with the molecular formula C7H13ClFN. It is a hydrochloride salt form of 3-cyclobutyl-3-fluoroazetidine, which is a fluorinated azetidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclobutyl-3-fluoroazetidine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a fluorinating agent to introduce the fluorine atom, followed by cyclization to form the azetidine ring. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-3-fluoroazetidine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclobutyl-3-fluoroazetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyclobutyl-3-fluoroazetidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The cyclobutyl ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors. The hydrochloride salt form increases the compound’s solubility in aqueous solutions, facilitating its use in biological assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclobutyl-3-fluoroazetidine hydrochloride is unique due to the presence of both a cyclobutyl ring and a fluorine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development. The cyclobutyl ring provides rigidity, while the fluorine atom enhances binding affinity and metabolic stability.

Properties

IUPAC Name

3-cyclobutyl-3-fluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN.ClH/c8-7(4-9-5-7)6-2-1-3-6;/h6,9H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWZFVZYOFKEPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2(CNC2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 2
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 3
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 4
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 5
3-Cyclobutyl-3-fluoroazetidine hydrochloride
Reactant of Route 6
3-Cyclobutyl-3-fluoroazetidine hydrochloride

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